N-ethyl-N-phenylthiophene-2-sulfonamide
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Overview
Description
N-ethyl-N-phenylthiophene-2-sulfonamide is an organic compound with the molecular formula C12H13NO2S2 It is characterized by the presence of a thiophene ring, a sulfonamide group, and an ethyl-phenyl substitution
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-phenylthiophene-2-sulfonamide typically involves the reaction of thiophene-2-sulfonyl chloride with N-ethyl-N-phenylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-phenylthiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
N-ethyl-N-phenylthiophene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-ethyl-N-phenylthiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, inhibiting their activity. The thiophene ring can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-phenyl-2-thiophenesulfonamide
- N-ethyl-N-phenyl-2-furansulfonamide
- N-ethyl-N-phenyl-2-pyrrolesulfonamide
Uniqueness
N-ethyl-N-phenylthiophene-2-sulfonamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to similar compounds with furan or pyrrole rings. This uniqueness can influence its reactivity and binding interactions, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C12H13NO2S2 |
---|---|
Molecular Weight |
267.4 g/mol |
IUPAC Name |
N-ethyl-N-phenylthiophene-2-sulfonamide |
InChI |
InChI=1S/C12H13NO2S2/c1-2-13(11-7-4-3-5-8-11)17(14,15)12-9-6-10-16-12/h3-10H,2H2,1H3 |
InChI Key |
NOTAUCRMUTYVCF-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CS2 |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CS2 |
Origin of Product |
United States |
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